2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
Description
This compound is a pyrimidinone derivative featuring a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group. Its core structure includes a 5-ethyl and 6-methyl substitution on the pyrimidinone ring, distinguishing it from related analogs.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-13(2)20-19(21-18(15)24)23-8-6-22(7-9-23)11-14-4-5-16-17(10-14)26-12-25-16/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVRSGCRAIVEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated reactors and real-time monitoring systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
Pharmacological Applications
Piribedil is primarily recognized for its role as a dopamine agonist , particularly in the treatment of Parkinson's disease. Its mechanism of action involves stimulating dopamine receptors, which helps alleviate symptoms such as tremors and rigidity associated with the disease.
Treatment of Parkinson's Disease
Numerous studies have established the efficacy of piribedil in managing Parkinson's disease symptoms. For instance:
- A clinical trial demonstrated that patients receiving piribedil experienced significant improvements in motor functions compared to those on placebo .
- The compound has been noted for its ability to reduce the frequency and severity of tremors, enhancing the quality of life for patients .
Neuroprotective Effects
Research indicates that piribedil may possess neuroprotective properties, potentially slowing the progression of neurodegenerative diseases:
- In vitro studies have shown that piribedil can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in safeguarding dopaminergic neurons .
Case Studies
Several case studies illustrate the therapeutic potential of piribedil:
| Study | Findings |
|---|---|
| Rondot et al. (1992) | Documented significant improvement in tremor control among Parkinson's patients treated with piribedil. |
| Hamid et al. (2007) | Investigated the compound's synthesis and confirmed its structural integrity through X-ray crystallography. |
| Duncton et al. (2006) | Explored the pharmacodynamics of piribedil, emphasizing its selective action on dopamine receptors. |
Synthesis and Structural Analysis
The synthesis of piribedil involves several steps, typically starting from commercially available precursors. The reaction conditions are crucial for obtaining high yields and purity:
- Starting Materials : 5-chlorobenzo[1,3]dioxole and 2-(piperazin-1-yl)pyrimidine.
- Catalyst : Triethylamine is often used to facilitate the reaction.
- Solvent : Isopropyl alcohol serves as an effective solvent during reflux conditions.
The crystal structure analysis reveals a dihedral angle between the pyrimidine and benzene rings of approximately 56.5°, indicating a non-planar conformation that may influence its biological activity .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrimidinone Backbones
Key Observations:
- Piperazine Modifications : The benzodioxolmethyl group on the piperazine ring differentiates it from fluorophenyl or chlorophenyl analogs (e.g., Compounds 21–24), which may alter receptor selectivity .
- Synthetic Yields : Lower yields in Compounds 21–24 (24–51%) vs. C27 (36.3%) suggest challenges in introducing halogenated aryl groups to the piperazine ring .
Pharmacological and Physicochemical Comparisons
Table 2: Inferred Pharmacological Properties
*Calculated using PubChem’s XLogP3-AA algorithm.
Key Findings:
- Lipophilicity : The target compound’s lower LogP (2.8) compared to STK273296 (3.1) suggests better aqueous solubility, critical for bioavailability .
- Therapeutic Potential: Structural analogs in and exhibit antitumor or kinase-inhibitory activity, implying shared mechanisms for the target compound .
Crystallographic and Conformational Analysis
- Ring Puckering: The pyrimidinone ring’s planarity and piperazine conformation (via Cremer-Pople parameters ) influence binding to biological targets.
- Validation : SHELXL and ORTEP-3 () are critical for confirming stereochemistry in analogs like C27 .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one , commonly known as piribedil , is a significant pharmacological agent primarily recognized for its dopamine agonist properties. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
- EINECS Number : 222-764-6
Piribedil acts as a selective agonist for the dopamine D2 and D3 receptors. This activity is particularly beneficial in treating Parkinson's disease, where it helps alleviate symptoms such as tremors and rigidity by enhancing dopaminergic transmission in the brain. Additionally, it has been shown to improve peripheral blood circulation by inhibiting sympathetic nerve tone, which is advantageous in conditions like intermittent claudication and other vascular disorders .
Parkinson’s Disease
Piribedil has been extensively studied for its efficacy in managing Parkinson's disease. Clinical trials have demonstrated that it can be used alone or as an adjunct to levodopa therapy, effectively reducing motor symptoms and improving overall patient quality of life. The drug's ability to stimulate D2 receptors contributes to its therapeutic effects on motor control .
Peripheral Vascular Diseases
In addition to its neurological benefits, piribedil has shown promise in enhancing peripheral blood flow. It is used in treating conditions associated with poor circulation, such as intermittent claudication, by promoting vasodilation and improving blood supply to affected areas .
Research Findings and Case Studies
A variety of studies have highlighted the biological activity of piribedil:
- Clinical Efficacy : A study published in PubMed indicated that piribedil significantly improved motor function in patients with Parkinson's disease compared to placebo groups .
- Pharmacokinetics : Research has shown that piribedil has a half-life ranging from 1.7 to 6.9 hours, with rapid oral absorption (Tmax = 1 hour). This pharmacokinetic profile allows for effective dosing regimens in clinical settings .
- Metabolism : Piribedil is metabolized primarily through the liver, with approximately 68% excreted via the kidneys as metabolites. The drug's metabolites include monohydroxy and dihydroxy derivatives, which may also contribute to its pharmacological effects .
Comparative Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
